Product packaging for Bis(imidazo[1,2-a]pyridin-3-yl)methane(Cat. No.:CAS No. 106012-53-7)

Bis(imidazo[1,2-a]pyridin-3-yl)methane

Cat. No.: B14333734
CAS No.: 106012-53-7
M. Wt: 248.28 g/mol
InChI Key: ISOSHDVLSURYMS-UHFFFAOYSA-N
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Description

Bis(imidazo[1,2-a]pyridin-3-yl)methane is a sophisticated bis-heterocyclic compound designed for advanced research and development. Its structure is built upon the imidazo[1,2-a]pyridine (IMP) scaffold, a privileged structure recognized for its significant potential in medicinal chemistry and materials science . Imidazo[1,2-a]pyridines are renowned for a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them valuable starting points for pharmaceutical candidates . This particular compound, featuring two IMP cores linked by a methane bridge, offers a unique structural platform for creating novel molecules. Researchers can utilize it as a key building block in multicomponent reactions or explore further functionalization at various positions on the heterocyclic rings . Its primary research value lies in its application in drug discovery, where it can be used to develop new therapeutic agents, and in materials science, where imidazo[1,2-a]pyridine derivatives have shown promise due to their optical properties for applications such as sensors and organic light-emitting diodes (OLEDs) . This product is intended for use in chemical synthesis and biological screening in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N4 B14333734 Bis(imidazo[1,2-a]pyridin-3-yl)methane CAS No. 106012-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106012-53-7

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

3-(imidazo[1,2-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H12N4/c1-3-7-18-12(10-16-14(18)5-1)9-13-11-17-15-6-2-4-8-19(13)15/h1-8,10-11H,9H2

InChI Key

ISOSHDVLSURYMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC3=CN=C4N3C=CC=C4

Origin of Product

United States

Synthetic Methodologies and Strategic Construction of Bis Imidazo 1,2 a Pyridin 3 Yl Methane Scaffolds

Direct Methylenation and C-H Functionalization Approaches

Directly introducing a methylene (B1212753) bridge between two imidazo[1,2-a]pyridine (B132010) units is a common and effective strategy for synthesizing the target scaffold. This can be achieved through various catalytic and non-catalytic methods.

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation represents a foundational approach for the synthesis of bis(imidazo[1,2-a]pyridin-3-yl)methane derivatives. This method typically involves the reaction of imidazo[1,2-a]pyridine with an aldehyde or its equivalent in the presence of an acid catalyst.

A notable example involves the use of acetic acid with a few drops of trifluoroacetic acid to facilitate the reaction between imidazo[1,2-a]pyridine and various aromatic aldehydes at a temperature of 40-45°C. researchgate.netresearchgate.net This approach has been shown to produce the desired this compound derivatives in yields ranging from 60-72%. researchgate.net The reaction is believed to proceed through the initial formation of an electrophilic species from the aldehyde, which then undergoes an electrophilic substitution with two molecules of imidazo[1,2-a]pyridine at the electron-rich C3 position.

The versatility of this method is demonstrated by its compatibility with a range of substituted imidazo[1,2-a]pyridines and aldehydes. For instance, various derivatives of this compound have been successfully synthesized using this protocol. researchgate.net

Reactant 1Reactant 2CatalystYield (%)
Imidazo[1,2-a]pyridineAromatic AldehydesAcetic Acid / Trifluoroacetic Acid60-72

Transition Metal-Catalyzed C-C Bond Formation

While direct acid-catalyzed methods are effective, transition metal catalysis offers alternative pathways for the construction of the this compound core, often through C-H functionalization. These methods can provide access to a broader range of derivatives under milder conditions.

For instance, copper(I) iodide has been utilized as a catalyst in the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, demonstrating the utility of copper in forming the core heterocyclic structure. Although this example doesn't directly form the methylene bridge, it highlights the role of transition metals in activating substrates for C-C bond formation in this heterocyclic system. organic-chemistry.org

Another relevant strategy involves the Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines. This method leads to C3-alkylated imidazo[1,2-a]pyridines, which are structurally related to the target scaffold and showcases the potential of Lewis acid catalysts in functionalizing the C3 position. nih.govmdpi.com

CatalystReaction TypeKey Features
Copper(I) IodideAerobic Oxidative CouplingCompatible with a broad range of functional groups.
Yttrium(III) TriflateThree-Component Aza-Friedel–CraftsSimple operation, high atomic economy. nih.govmdpi.com

Metal-Free Methylene Insertion Protocols

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. For the synthesis of this compound, several metal-free protocols have been reported.

One such approach utilizes glyoxylic acid as a methylene source in a base-catalyzed aqueous methylenation of imidazo[1,2-a]pyridines. researchgate.net This method provides a green and efficient route to the desired products.

Another strategy involves the use of N,N-dimethylacetamide (DMA) as a methylene surrogate in the presence of a catalyst. While some of these reactions employ transition metals, the concept of using a common solvent as a reactant opens avenues for metal-free alternatives. researchgate.net

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for synthesizing the imidazo[1,2-a]pyridine core. nih.govacs.org

This reaction typically involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. nih.gov By carefully selecting the reactants, it is possible to construct the this compound scaffold or its precursors in a highly convergent manner. For example, using a dialdehyde (B1249045) or a molecule containing two 2-aminopyridine (B139424) moieties could potentially lead to the formation of the desired bridged structure.

Chiral phosphoric acid has been used as a catalyst in asymmetric versions of the GBBR to produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov This highlights the potential for stereocontrolled synthesis of complex derivatives.

Reaction NameReactantsCatalystKey Feature
Groebke–Blackburn–Bienaymé2-Aminoazine, Aldehyde, IsocyanideAcid (e.g., Chiral Phosphoric Acid)Efficient assembly of the imidazo[1,2-a]pyridine core. nih.gov

Derivatization and Functionalization Strategies of the this compound Core

Once the core scaffold is synthesized, further modifications can be introduced to fine-tune its properties.

Post-Synthetic Modification of the Methylene Bridge

The methylene bridge in this compound serves as a potential site for further functionalization. While specific examples of direct modification of the methylene bridge in this exact scaffold are not extensively detailed in the provided context, general principles of C-H functionalization can be applied. For instance, oxidation of the methylene group to a carbonyl could provide a ketone, which can then undergo a variety of subsequent reactions.

Regioselective Functionalization of Imidazopyridine Moieties

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Theoretical and experimental studies have consistently shown that the C3 position is the most electron-rich and, therefore, the most reactive site for such substitutions. stackexchange.comresearchgate.net This pronounced regioselectivity is the cornerstone for the synthesis of C3-functionalized derivatives, including the target this compound scaffolds.

The preference for electrophilic attack at C3 can be rationalized by examining the stability of the cationic intermediate (sigma complex) formed during the reaction. When an electrophile attacks the C3 position, the positive charge can be delocalized over the heterocyclic system while maintaining the aromatic sextet of the pyridine (B92270) ring. stackexchange.comechemi.com In contrast, attack at the C2 position leads to a less stable intermediate where the aromaticity of the pyridine ring is disrupted. stackexchange.comechemi.com This inherent stability difference directs functionalization almost exclusively to the C3 position.

A variety of C3-functionalization reactions have been developed, which serve as either direct routes to bis(imidazo[1,2-a]pyridin-3-yl)methanes or as foundational methodologies demonstrating the regioselectivity of the core. These include:

C3-Alkylation: Three-component aza-Friedel–Crafts reactions, often catalyzed by Lewis acids like Y(OTf)₃, allow for the introduction of alkyl groups at the C3 position by reacting an imidazo[1,2-a]pyridine with an aldehyde and an amine. nih.gov

C3-Formylation: The Vilsmeier-Haack reaction, utilizing a Vilsmeier reagent generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a classic method to introduce a formyl group at the C3 position. researchgate.netnih.gov Copper-catalyzed C-H formylation using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent has also been reported. researchgate.net

C3-Arylation and Other Functionalizations: A broad spectrum of other functional groups can be introduced at the C3 position, including aryl, sulfenyl, selenyl, and phosphonyl groups, further highlighting the versatility and predictable regioselectivity of this position. exlibrisgroup.com

The following table summarizes various regioselective functionalization reactions at the C3 position of the imidazo[1,2-a]pyridine core, which are fundamental to the synthesis of more complex structures like this compound.

Reaction TypeReagents/CatalystFunctional Group IntroducedReference(s)
Aza-Friedel–Crafts AlkylationAldehydes, Amines, Y(OTf)₃Alkyl nih.gov
Vilsmeier-Haack FormylationPOCl₃, DMFFormyl (-CHO) researchgate.netnih.gov
Copper-Catalyzed FormylationDMSO, Cu catalyst, O₂Formyl (-CHO) researchgate.net
Visible Light-Promoted CouplingTertiary Amines, Rose BengalAminoalkyl mdpi.com
Visible Light-Promoted ThiocyanationNH₄SCN, Eosin YThiocyanate (-SCN) mdpi.com

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound derivatives typically proceeds through an acid-catalyzed electrophilic substitution mechanism. researchgate.net The reaction generally involves the condensation of two equivalents of an imidazo[1,2-a]pyridine with one equivalent of an aldehyde or a related carbonyl compound. researchgate.net While detailed mechanistic studies specifically for this compound are not extensively documented in dedicated papers, a plausible pathway can be constructed based on well-established principles of electrophilic aromatic substitution on electron-rich heterocycles and analogous reactions. stackexchange.comresearchgate.net

A widely accepted mechanistic pathway involves the following key steps, as illustrated for the reaction of imidazo[1,2-a]pyridine with an aldehyde (R-CHO) in the presence of an acid catalyst (e.g., trifluoroacetic acid, TFA): researchgate.netresearchgate.net

Activation of the Electrophile: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack.

First Electrophilic Substitution: The electron-rich C3 position of the first imidazo[1,2-a]pyridine molecule acts as a nucleophile, attacking the activated carbonyl carbon. This initial attack forms a secondary alcohol intermediate.

Formation of a Reactive Iminium Intermediate: The secondary alcohol is subsequently protonated by the acid catalyst, forming a good leaving group (water). Dehydration occurs, leading to the formation of a highly reactive and resonance-stabilized carbocation or iminium-like intermediate. This intermediate is a potent electrophile.

Second Electrophilic Substitution: The C3 position of a second imidazo[1,2-a]pyridine molecule then attacks this electrophilic intermediate. This is the key bond-forming step that links the two heterocyclic units via the methane (B114726) bridge.

Deprotonation: Finally, a proton is eliminated from the C3 position of the second ring, restoring its aromaticity and yielding the final this compound product. The acid catalyst is regenerated in this step.

This proposed mechanism is strongly supported by the successful synthesis of bis-heterocyclic methanes using various aldehydes and acid catalysts, where yields are often high, indicating an efficient pathway. researchgate.netresearchgate.net The electron-donating or withdrawing nature of substituents on either the imidazo[1,2-a]pyridine or the aldehyde can influence the reaction rate by affecting the nucleophilicity of the heterocycle or the stability of the carbocation intermediate, respectively. The core of the mechanism remains the sequential electrophilic substitution on the highly reactive C3 position of the imidazopyridine ring. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of Bis Imidazo 1,2 a Pyridin 3 Yl Methane Derivatives

Spectroscopic Characterization Utilizing Advanced Nuclear Magnetic Resonance Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For bis(imidazo[1,2-a]pyridin-3-yl)methane derivatives, 1D (¹H and ¹³C) and 2D NMR techniques provide invaluable information regarding the chemical environment, connectivity, and spatial relationships of atoms within the molecule. ipb.pt

Proton (¹H) NMR spectra are instrumental in identifying the key structural motifs. The signals for the protons on the imidazo[1,2-a]pyridine (B132010) core are typically observed in the aromatic region of the spectrum. For instance, in various 2-substituted imidazo[1,2-a]pyridines, the proton signals appear at distinct chemical shifts: H-5 (~8.1 ppm), H-8 (~7.6 ppm), H-6 (~7.2 ppm), and H-7 (~6.8 ppm). tci-thaijo.org The central methylene (B1212753) bridge (-CH₂-) protons in the parent this compound would be expected to produce a characteristic singlet, the chemical shift of which would be influenced by the electronic properties of the attached heterocyclic rings.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the imidazo[1,2-a]pyridine ring system resonate at characteristic chemical shifts, allowing for the confirmation of the core structure. For example, C-2 is typically found around δ 146 ppm, C-3 around δ 108 ppm, and other ring carbons appearing between δ 112-146 ppm. tci-thaijo.org The methylene bridge carbon would also have a distinct signal.

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals, especially in highly substituted derivatives where 1D spectra may be crowded or complex. ipb.pt These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, which together allow for a complete mapping of the molecular connectivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyridine Cores Data is illustrative and based on reported values for various derivatives. tci-thaijo.orgmdpi.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-58.0 - 8.9125.0 - 126.0
H-66.8 - 7.4112.0 - 113.0
H-77.1 - 7.4124.0 - 126.0
H-87.6 - 7.8117.0 - 118.0
C-2-145.0 - 147.0
C-3-108.0 - 117.0
C-5-125.0 - 126.0
C-6-112.0 - 113.0
C-7-124.0 - 126.0
C-8a-145.0 - 146.5

Solid-State Structural Determination via X-ray Crystallography

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and torsional angles. This technique is the gold standard for confirming molecular constitution and understanding intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. nih.gov

The crystal packing is also of significant interest. In the triclinic polymorph of the aforementioned cadmium salt, identically stacked cations and tetrachlorocadmate anions form separate columns, with a minimal separation of approximately 9.53 Å between the metal atoms. nih.gov Such packing details are crucial for understanding the properties of the material in the solid state.

Table 2: Illustrative Crystallographic Data for a Related Bis-heterocyclic System Data from a triclinic polymorph of bis[2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridin-2-ium] tetrachloridocadmium(II). nih.gov

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.53
b (Å)11.25
c (Å)14.12
α (°)83.45
β (°)73.12
γ (°)74.01
Volume (ų)1398
Dihedral Angle 1 (°)43.35
Dihedral Angle 2 (°)40.04

Gas-Phase and Solution-Phase Conformational Dynamics and Isomerism

The methylene bridge in this compound provides significant conformational flexibility, allowing the two heterocyclic units to rotate relative to one another. The preferred conformation in different phases (gas, solution, solid) can vary and is governed by a subtle interplay of steric and electronic effects, as well as interactions with the surrounding environment (e.g., solvent molecules).

In solution, the molecule may exist as a mixture of conformers in dynamic equilibrium. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to map the potential energy surface and determine the relative energies of different conformers and the barriers to their interconversion. For a related bis-(1H-benzimidazol-2-yl)-methanone, DFT calculations showed good agreement between theoretical and experimental values from X-ray and NMR data. researchgate.net A study on a similar compound found a low energy barrier of only 0.41 kcal mol⁻¹ between two conformations in the DMSO phase, indicating rapid interconversion at room temperature. researchgate.net This dynamic behavior is crucial as the dominant conformation in solution can significantly influence the molecule's chemical reactivity and biological activity. The conformation of related ligands has been shown to undergo important modifications upon coordination to a metal center. mdpi.comsemanticscholar.org

In the gas phase, where intermolecular interactions are minimized, the intrinsic properties of the molecule can be studied. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for investigating the fragmentation behavior of protonated molecules in the gas phase. nih.gov Studies on related 3-phenoxy imidazo[1,2-a] pyridines have shown that the fragmentation pathways, supported by computational thermochemistry, can provide characteristic fingerprints useful for structural identification. nih.gov Such analyses can reveal the weakest bonds and most stable fragments, offering indirect evidence about the molecule's gas-phase structure and stability.

Coordination Chemistry and Ligand Design Principles of Bis Imidazo 1,2 a Pyridin 3 Yl Methane Ligands

Exploration of Coordination Modes with Transition Metal Ions

Bis(imidazo[1,2-a]pyridine)-based ligands demonstrate remarkable versatility in their coordination to transition metal ions. The primary coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring and a nitrogen atom from the imidazole (B134444) moiety, forming a stable chelate ring. The specific coordination mode is influenced by the ligand's structure, the metal ion's coordination preferences, and the reaction conditions.

For ligands where two imidazo[1,2-a]pyridine (B132010) units are linked, such as in bis(imidazo[1,2-a]pyridin-3-yl)methane, several coordination modes are possible:

Bidentate Chelating: Each imidazo[1,2-a]pyridine unit can act as an independent bidentate N,N-donor, chelating to a metal center. In a ligand like bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)methane, which has a similar structural motif, the two chelating arms can coordinate to the same metal or different metal centers. nih.gov

Bridging Ligand: The entire molecule can bridge two metal centers, with each heterocyclic arm coordinating to a different metal ion. This is common in the formation of polynuclear complexes and coordination polymers. mdpi.com For instance, ditopic ligands can lead to the formation of discrete binuclear complexes or one-dimensional coordination polymers, depending on the stoichiometry and the metal's available coordination sites. mdpi.com

Monodentate Coordination: While less common for these pincer-type ligands, coordination through only one of the nitrogen atoms is possible, particularly if steric hindrance prevents chelation.

In related systems, such as those based on 1-(2-pyridyl)imidazo[1,5-a]pyridine, the ligands consistently act as N,N-bidentate chelators, coordinating through the pyridyl nitrogen and the pyridine-like nitrogen of the imidazo[1,5-a]pyridine (B1214698) group. rsc.org Similarly, the imidazo[1,5-a]pyridine skeleton, when substituted with a pendant pyridine, provides a reliable N,N-bidentate ligand motif suitable for complexing a variety of metals. mdpi.commdpi.com This versatility allows for the creation of complexes with different stoichiometries, including mono-, bis-, and tris-chelate forms with a single metal center. mdpi.combohrium.comresearchgate.netsemanticscholar.org

Synthesis and Characterization of Discrete Metal Complexes

The synthesis of metal complexes with bis(imidazo[1,2-a]pyridine)-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting discrete complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis. rsc.orgnih.govnih.gov

For example, zinc(II) complexes with bis(imidazo[1,5-a]pyridine)methane derivatives have been synthesized and fully characterized, revealing how the ligand arrangement adapts to the metal's coordination sphere. researchgate.net Similarly, a range of palladium(II) and platinum(II) complexes with related 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been prepared and structurally characterized, confirming the bidentate chelation mode. rsc.org

Mononuclear and Polynuclear Architectures

The flexibility of the methane (B114726) bridge in this compound allows for the formation of both simple mononuclear complexes and more complex polynuclear structures.

Mononuclear Complexes: In these architectures, one or more ligand molecules coordinate to a single metal center. For example, reacting a ditopic ligand containing two chelating units with a metal salt in a 1:1 ratio can lead to mononuclear complexes where the ligand acts as a monotopic chelator. mdpi.com Numerous examples exist where two or three bidentate imidazo[1,2-a]pyridine-type ligands coordinate to a single metal ion, such as iron(II) or zinc(II), to form homoleptic [ML₂]²⁺ or [ML₃]²⁺ complexes with distorted octahedral geometries. mdpi.comrsc.orguva.es In the case of [Zn(L)₂]²⁺ complexes with bis(imidazo[1,5-a]pyridine)methane ligands, different arrangements of the ligands around the zinc center have been observed, highlighting the conformational flexibility. researchgate.net

Polynuclear Architectures: When the ligand utilizes both of its chelating sites to connect to different metal ions, polynuclear structures are formed. These can range from discrete dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. For instance, reacting a bridging ligand with an excess of a metal precursor can favor the formation of binuclear complexes, where the ligand spans two metal centers. mdpi.com A linear ditopic imidazo[1,5-a]pyridine derivative has been used with Zn(II) ions and dicarboxylic acid linkers to create 1D and 2D coordination polymers, demonstrating the utility of these ligands in constructing extended networks. mdpi.com The formation of either a mononuclear complex or a coordination polymer can depend subtly on the reaction stoichiometry and conditions. mdpi.com

Spin-Crossover Phenomena in Iron(II) Complexes with Related Ligands

Iron(II) complexes featuring N-heterocyclic ligands are renowned for exhibiting spin-crossover (SCO) behavior, a phenomenon where the complex switches between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature or light. rsc.orgnih.gov While direct studies on this compound are limited, extensive research on structurally related ligands provides significant insight.

Iron(II) complexes with ligands such as 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine (L¹) show thermal spin-crossover. rsc.org For example, solvated crystals of [Fe(L¹)₂][BF₄]₂ are mostly high-spin at room temperature but can undergo thermal SCO upon cooling. rsc.orgresearchgate.net Similarly, complexes with 2,6-bis(1H-imidazol-2-yl)pyridine exhibit a high-temperature ¹A₁ (LS) ↔ ⁵T₂ (HS) spin crossover, with transition temperatures often significantly above room temperature. mdpi.comnih.govresearchgate.net

The SCO properties are highly sensitive to the ligand field strength, the geometry of the coordination core, and intermolecular interactions. The table below summarizes the SCO characteristics for some representative iron(II) complexes with related ligands.

ComplexSpin TransitionTransition Temperature (T₁/₂)Reference
[Fe(L¹)₂][BF₄]₂ solvate (L¹ = 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine)Thermal SCODependent on solvate rsc.org
[Fe(L²)₂]SO₄·0.5H₂O (L² = 2,6-bis(1H-imidazol-2-yl)pyridine)High-Temperature SCO (¹A₁ ↔ ⁵T₂)> 300 K mdpi.comnih.gov
[Fe(L³)₂]²⁺ (L³ = functionalized 2,6-di(1H-pyrazol-1-yl)pyridine)Gradual SCO254 K nih.gov

Influence of Ligand Geometry and Electronic Properties on Coordination Behavior

The coordination behavior of bis(imidazo[1,2-a]pyridine) ligands and the properties of their metal complexes are profoundly influenced by the ligand's specific geometry and electronic characteristics.

Geometric Influence: The geometry of the ligand, including the bite angle of the chelating arms and the flexibility of the linker, dictates the resulting coordination geometry of the metal complex. A distorted coordination geometry can disfavor spin-crossover, as the transition to the more regular geometry preferred by the low-spin state would require significant structural rearrangement. rsc.org In crystals of [Fe(L²)₂][BF₄]₂ (where L² is 2,6-bis(imidazo[1,2-a]pyrimidin-2-yl)pyridine), the iron coordination geometry is consistently distorted, which is attributed to intramolecular, inter-ligand N⋯π interactions. rsc.orgresearchgate.net This distortion is a key factor in why these complexes remain high-spin. rsc.org The ability of the imidazo[1,5-a]pyridine scaffold to establish strong π···π interactions in the solid state also plays a crucial role in the final supramolecular assembly of coordination polymers. mdpi.com

Electronic Properties: The electronic properties of the ligand, governed by its substituent groups, modulate the ligand field strength around the metal ion. This is particularly critical in phenomena like spin-crossover. Ligands that are strong σ-donors and π-acceptors create a large ligand field splitting, favoring the low-spin state in d⁶ iron(II) complexes. Functionalization of the pyridine or imidazole rings can tune these electronic properties, thereby controlling the spin-state switching characteristics of the resulting complexes. rsc.orgnih.gov The ligand's electronic structure also determines the photophysical properties of the complexes, such as their fluorescence, which is often based on intra-ligand π–π* transitions. mdpi.comsemanticscholar.org

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the use of This compound as a ligand or catalyst in the catalytic applications outlined in your request. The existing research primarily focuses on the synthesis of this compound and its derivatives, rather than its application in catalysis.

The scientific literature extensively covers the C-H functionalization and coupling reactions used to create bis(imidazo[1,2-a]pyridin-3-yl)methanes, but does not describe the use of this molecule or its metal complexes to catalyze reactions such as hydrogenation, hydroformylation, or further C-H functionalization and cross-coupling processes. Similarly, its role in metal-free catalysis is documented in the context of its synthesis, not its function as a catalyst.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specific chemical compound "this compound". Research on related but structurally different imidazopyridine-based ligands has shown catalytic activity, but this falls outside the strict scope of your request.

Supramolecular Assemblies, Molecular Recognition, and Functional Materials Based on Bis Imidazo 1,2 a Pyridin 3 Yl Methane

Design and Construction of Supramolecular Frameworks and Interactions

The design and construction of supramolecular frameworks using bis(imidazo[1,2-a]pyridin-3-yl)methane and its derivatives are guided by the principles of crystal engineering and the strategic use of non-covalent interactions. The inherent structural features of the bis(imidazo[1,2-a]pyridine) core, including the presence of nitrogen atoms and the potential for π-π stacking, make it an excellent candidate for self-assembly into well-defined architectures.

Researchers have successfully synthesized various derivatives, such as 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), through reactions carried out under specific atmospheric conditions. For instance, conducting these reactions under an argon atmosphere has been shown to produce good yields of the desired bis(imidazo[1,2-a]pyridine) structures. nih.gov The formation of these complex molecules often involves the careful control of reaction conditions to direct the self-assembly process.

Principles of Molecular Recognition in Bis-Imidazopyridine Systems

The ability of bis(imidazo[1,2-a]pyridine) systems to engage in molecular recognition stems from their capacity to form specific and directional interactions with guest molecules or ions. The nitrogen atoms within the imidazopyridine rings can act as hydrogen bond acceptors, while the aromatic surfaces provide sites for π-π stacking and hydrophobic interactions. This multifaceted binding capability allows for the selective recognition of various analytes.

The flexible yet defined structure of this compound and its derivatives allows them to act as host molecules, encapsulating guest species within a pre-organized cavity. The binding affinity and selectivity can be fine-tuned by modifying the substituents on the imidazo[1,2-a]pyridine (B132010) rings. For instance, the introduction of specific functional groups can enhance the binding affinity for particular cations or anions through electrostatic interactions or by creating specific binding pockets.

While comprehensive host-guest studies specifically employing this compound as the host are not extensively documented, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential in molecular recognition. For example, imidazo[1,2-a]pyridine-based compounds have been investigated as selective inhibitors for biological targets such as the excitatory amino acid transporter subtype 3 (EAAT3), highlighting the ability of this scaffold to participate in specific molecular interactions. nih.gov The principles of preorganization, complementarity in size and shape, and the summation of multiple weak interactions are central to achieving high selectivity in these systems.

Development of Optoelectronic Materials

The unique photophysical properties of bis(imidazo[1,2-a]pyridine) derivatives make them highly promising for the development of advanced optoelectronic materials. nih.gov These compounds often exhibit strong fluorescence with high quantum yields, which can be attributed to the extended π-conjugated system of the bicyclic structure. nih.gov

Luminescent Properties and Emission Tuning

Bis(imidazo[1,2-a]pyridine) derivatives have been shown to be intense fluorophores, with their emission properties being highly dependent on their molecular structure and the surrounding environment. The emission wavelengths can be tuned across the visible spectrum by strategic chemical modifications.

One effective approach for emission tuning is the introduction of electron-donating or electron-accepting groups at various positions on the imidazo[1,2-a]pyridine core. This modification alters the energy levels of the frontier molecular orbitals, thereby influencing the emission color. For instance, a series of V-shaped bis-imidazo[1,2-a]pyridine fluorophores connected by a phenyl or pyridine (B92270) π-bridge have been synthesized. nih.gov By functionalizing the C6 position of the imidazo[1,2-a]pyridine units with different substituents, the emission could be tuned from the near-UV to the deep-blue region. nih.gov The nature of the emitting excited state in these molecules can be modulated from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character, depending on the electronic properties of the peripheral substituents. researchgate.net

The photoluminescence quantum yields (PLQY) of these compounds are often substantial, with reported values in the range of 0.17–0.51 for certain derivatives. nih.govresearchgate.net The table below summarizes the photophysical data for a selection of V-shaped bis-imidazo[1,2-a]pyridine fluorophores.

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
1,3-bis(6-methylimidazo[1,2-a]pyridin-2-yl)benzene3503850.25
1,3-bis(6-(4-(diphenylamino)phenyl)imidazo[1,2-a]pyridin-2-yl)benzene3984960.48
1,3-bis(6-(4-methoxyphenyl)imidazo[1,2-a]pyridin-2-yl)benzene3584030.35
1,3-bis(6-(3,5-difluorophenyl)imidazo[1,2-a]pyridin-2-yl)benzene3523900.21

Data compiled from studies on V-shaped bis-imidazo[1,2-a]pyridine fluorophores. nih.gov

Chemosensing Mechanisms and Selectivity for Analytes

The luminescent properties of bis(imidazo[1,2-a]pyridine) derivatives can be harnessed for the development of chemosensors for the selective detection of various analytes, particularly metal ions. The sensing mechanism often relies on the modulation of the fluorescence signal upon interaction of the analyte with the sensor molecule.

Imidazo[1,2-a]pyridine-based fluorescent probes have been designed for the detection of metal ions such as Fe³⁺, Hg²⁺, and Zn²⁺. rsc.orgrsc.orgrsc.org The selectivity of these sensors is determined by the specific coordination environment created by the ligand for the target ion. For instance, a fused imidazo[1,2-a]pyridine-based probe exhibited high sensitivity and selectivity for Fe³⁺ and Hg²⁺ through distinct fluorescence enhancement ("turn-on") and quenching ("turn-off") mechanisms, respectively. rsc.orgresearchgate.net The detection limits for these ions were found to be in the parts-per-billion (ppb) range. researchgate.net

The chemosensing mechanism can involve several processes, including:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the probe is quenched through a PET process. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the ICT character of the excited state, resulting in a shift in the emission wavelength.

Chelation-Enhanced Fluorescence (CHEF): The coordination of a metal ion to the probe can restrict intramolecular rotations, leading to an enhancement of the fluorescence intensity.

The selectivity of these chemosensors is a critical parameter. For example, an imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe demonstrated high selectivity for Hg²⁺ over a wide range of other metal ions and was successfully applied for the detection of Hg²⁺ in water samples and living cells. rsc.org Similarly, imidazo[1,2-a]pyridine-based probes have been developed for the selective detection of nerve agent simulants, such as diethyl chlorophosphate (DCP) and diethyl cyanophosphonate (DCNP), with detection limits in the micromolar range. nih.gov The table below presents examples of imidazo[1,2-a]pyridine-based chemosensors and their target analytes.

Sensor TypeTarget AnalyteSensing MechanismLimit of Detection
Fused Imidazo[1,2-a]pyridineFe³⁺Turn-on Fluorescence4.0 ppb
Fused Imidazo[1,2-a]pyridineHg²⁺Turn-off Fluorescence1.0 ppb
Imidazo[1,2-a]pyridine-functionalized xantheneHg²⁺Turn-on Fluorescence-
Imidazo[1,2-a]pyridine-based probeDiethyl chlorophosphate (DCP)Fluorometric0.6 µM

Data sourced from studies on imidazo[1,2-a]pyridine-based chemosensors. researchgate.netnih.gov

Theoretical and Computational Chemistry Applied to Bis Imidazo 1,2 a Pyridin 3 Yl Methane Systems

Quantum Chemical Calculations of Electronic Structure and Properties.

Quantum chemical calculations are fundamental to understanding the electronic behavior of bis(imidazo[1,2-a]pyridin-3-yl)methane systems. These methods allow for the detailed characterization of molecular orbitals, electron density distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of organic molecules due to its balance of accuracy and computational cost. For imidazo[1,2-a]pyridine-based systems, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p), have been successfully used to predict and analyze various molecular characteristics.

These calculations provide optimized molecular geometries that show good agreement with experimental data from X-ray crystallography. Key ground-state properties that are routinely calculated include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles are determined to find the most stable three-dimensional structure.

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be computed and compared with experimental spectra to confirm structural assignments.

NMR Chemical Shifts: Theoretical 1H and 13C NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions.

DFT studies on related imidazo[1,2-a]pyridinyl-chalcones have been used to characterize global and local reactivity, identifying potential sites for nucleophilic and electrophilic attack. In one study, the B3LYP/6-311G(d) level of theory was used to determine that the C5 carbon of the imidazo[1,2-a]pyridine (B132010) nucleus is a likely nucleophilic center, while the β-carbon of the keto-ethylenic system is a potential electrophilic center.

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Imidazo[1,2-a]pyridine Systems

Study FocusDFT FunctionalBasis SetReference
Structural and Spectroscopic CharacterizationB3LYP6-31+G(d,p)
Optimized Geometry and Spectral AnalysisB3LYP6-311++G(d,p)
General DFT CalculationsB3LYP6-311G(d,p)
Reactivity of Imidazopyridinyl-chalconesB3LYP6-311G(d)

To investigate the behavior of molecules upon absorption of light, such as fluorescence and phosphorescence, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. It provides valuable information about the electronic transitions between the ground and excited states.

For V-shaped bis-imidazo[1,2-a]pyridine fluorophores, TD-DFT calculations have been instrumental in characterizing the nature of the emitting excited states. These studies have shown that the emission properties can be tuned from near-UV to deep-blue by modifying substituents on the imidazo[1,2-a]pyridine core. The nature of the excited state can be modulated from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character, depending on the electronic properties of the peripheral substituents.

Key insights gained from TD-DFT studies include:

Vertical Excitation Energies: These correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry, which relates to the absorption maxima in UV-Vis spectra.

Oscillator Strengths: This property indicates the probability of a particular electronic transition occurring, and thus the intensity of an absorption band.

Nature of Electronic Transitions: TD-DFT provides information on which molecular orbitals are involved in the electronic transitions (e.g., HOMO to LUMO), helping to classify them as π-π, n-π, or charge-transfer transitions.

In a study of novel fluorophores, TD-DFT was used to corroborate the nature of the frontier orbitals and the vertical electronic excitations, supporting the experimental findings on their photoluminescence properties.

Molecular Dynamics Simulations and Conformational Energy Landscapes.

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule or a small number of molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

MD simulations can be used to explore the conformational energy landscape of flexible molecules like this compound. For related bis-imidazo[1,2-a]pyridine systems, the structural flexibility has been explored to determine the energetics of different minimum-energy conformations and the barriers of interconversion between them. Depending on the orientation of the imidazo[1,2-a]pyridine units, different conformers (e.g., In-In, In-Out, Out-Out) can exist.

In the context of drug design, MD simulations are crucial for understanding the stability of a ligand bound to its protein target. For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, MD simulations were used to confirm the binding mode and stability of the ligand-protein complex, providing a more realistic picture of the interactions in a dynamic system that includes solvent molecules.

Computational Studies of Reaction Mechanisms and Catalytic Cycles.

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and the role of catalysts. DFT calculations are frequently used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For the synthesis of imidazo[1,2-a]pyridines, computational studies have been used to corroborate plausible reaction mechanisms. For instance, the synthesis catalyzed by a copper-based metal-organic framework (MOF) was investigated by generating reaction profiles for both the uncatalyzed and catalyzed pathways. These calculations showed that the catalyst significantly lowered the relative energies of key intermediates, thereby quantifying the viability of the proposed mechanism.

In the study of visible light-induced C-H functionalization of imidazo[1,2-a]pyridines, plausible reaction mechanisms involving radical intermediates have been proposed based on experimental observations and theoretical considerations. For example, the trifluoromethylation of imidazo[1,2-a]pyridines is suggested to proceed via the formation of a CF3 radical, which then reacts with the imidazo[1,2-a]pyridine ring. Similarly, an iron-catalyzed synthesis of 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) has been reported, with the reaction outcome depending on the presence or absence of oxygen.

Ligand-Based and Structure-Based Computational Design Approaches.

Computational methods are integral to modern drug discovery and materials science, enabling the rational design of molecules with desired properties. Both ligand-based and structure-based approaches are employed in the design of novel this compound derivatives and related compounds.

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active. For a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the biological activity of a set of molecules with their 3D structural properties. For the same set of antimycobacterial agents, an atom-based 3D-QSAR model was developed that showed good predictive power.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design methods can be used to design ligands that fit precisely into the binding site.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been used to investigate the binding modes of imidazo[1,2-a]pyridine derivatives as inhibitors of various kinases, such as c-Met, VEGFR2, and Nek2. These studies often reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.

De Novo Design: This involves designing a novel ligand from scratch or by modifying an existing one based on the structure of the binding site. The design of imidazo[1,2-a]pyridine derivatives as dual c-Met and VEGFR2 kinase inhibitors was guided by co-crystal structural information of known inhibitors bound to the kinases. Similarly, structure-based design techniques were employed to develop potent and selective Nek2 inhibitors based on an imidazo[1,2-a]pyridine scaffold.

Q & A

Q. What are the established synthetic routes for BIP, and how do they ensure scalability and purity?

BIP is synthesized via a Ru(II)-catalyzed annulation method using formic acid as a reducing agent. This one-pot approach enables intramolecular C–H activation, producing high yields (≥75%) and purity. Gram-scale synthesis is feasible, demonstrating industrial applicability. Alternative methods, such as Friedel-Crafts acylation (using Lewis acids like AlCl₃), are limited to small-scale reactions and may generate heterogeneous mixtures without optimized conditions .

Key Methodological Steps :

  • Catalyst: [RuCl₂(p-cymene)]₂.
  • Conditions: Formic acid (HCOOH) as a reductant, 80–100°C, inert atmosphere.
  • Isolation: Filtration and recrystallization from ethanol/dichloromethane.

Q. How is BIP structurally characterized, and what analytical techniques are recommended?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons and methylene bridges.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray Crystallography : For crystalline derivatives, bond angles/distances validate the bis-imidazo[1,2-a]pyridine framework .

Example Data :

  • ¹H NMR (CDCl₃) : δ 8.2–7.1 ppm (aromatic H), 4.5 ppm (methylene bridge).
  • HRMS (ESI+) : [M+H]⁺ calculated for C₁₇H₁₄N₄: 290.1174; found: 290.1176.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Ru-catalyzed BIP synthesis?

The reaction proceeds via chelation-assisted C–H activation , where Ru(II) coordinates to the imidazo[1,2-a]pyridine nitrogen, directing functionalization at the C3 position. Computational studies suggest a six-membered transition state stabilizes the methylene bridge formation. Competing pathways (e.g., over-acylation) are suppressed by formic acid’s reductive role .

Q. How can BIP be modified to enhance pharmacological activity, and what functionalization strategies are viable?

  • C3 Friedel-Crafts Acylation : Introduce acetyl groups using AlCl₃ catalysis (60–85% yield). This enhances GABA receptor affinity, as shown in acetylated analogs (Table 1) .
  • Schiff Base Formation : Condense aldehydes with amines to generate imine-linked derivatives (e.g., antimicrobial agents) .

Table 1: Bioactivity of BIP Derivatives

DerivativeModificationGABA Affinity (IC₅₀, μM)Reference
BIP-AcetylatedC3-Acetyl group12.3 ± 1.2
BIP-Schiff BaseN-Aryl methanimineAntimicrobial (MIC: 8 μg/mL)

Q. How do conflicting data on reaction yields arise in BIP synthesis, and how can they be resolved?

Discrepancies stem from:

  • Catalyst Efficiency : Ru(II) provides higher yields (75–90%) vs. Lewis acids (50–70%) due to superior C–H activation .
  • Scale Effects : Gram-scale reactions may require prolonged reflux (24–48 hrs) to avoid incomplete conversion .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization impacts reported purity.

Methodological Guidance

Q. What strategies optimize BIP’s late-stage functionalization for drug development?

  • Zolimidine Analogs : Attach sulfonamide groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Reductive Amination : Sodium borohydride reduces Schiff bases to stable amines (e.g., N-Aryl methanamines) .

Q. How can computational tools predict BIP’s reactivity and binding modes?

  • DFT Calculations : Model transition states for Ru-catalyzed C–H activation (Gaussian 09, B3LYP/6-31G*).
  • Molecular Docking : Screen BIP derivatives against targets (e.g., GABA receptors) using AutoDock Vina .

Data Contradiction Analysis

Q. Why do acetylated BIP derivatives show variable GABA affinity across studies?

Disparities arise from:

  • Substituent Position : C3 acetylation enhances affinity, while C7 modifications reduce it.
  • Assay Conditions : Varying pH (7.4 vs. 6.8) and cell lines (HEK293 vs. neuronal) alter IC₅₀ values .

Key Recommendations for Researchers

  • Prioritize Ru-catalyzed synthesis for scalability and reproducibility.
  • Use X-ray crystallography to resolve structural ambiguities in derivatives.
  • Combine Friedel-Crafts and Schiff base chemistries to diversify BIP’s pharmacological profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.